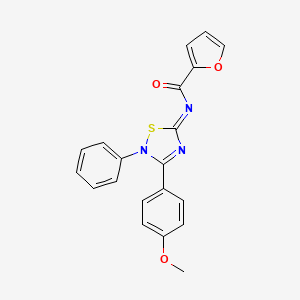

(Z)-N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5-ylidene]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15N3O3S/c1-25-16-11-9-14(10-12-16)18-21-20(22-19(24)17-8-5-13-26-17)27-23(18)15-6-3-2-4-7-15/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTHNGQIHJWTVJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NC(=O)C3=CC=CO3)SN2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, molecular mechanisms, and biological evaluations of this compound, highlighting its anticancer properties and other pharmacological effects.

Synthesis

The synthesis of (Z)-N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide typically involves multi-step reactions, including the formation of the thiadiazole ring and subsequent coupling with furan-2-carboxamide derivatives. Methods such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times. The structure is confirmed through various analytical techniques including NMR and IR spectroscopy.

Anticancer Activity

Numerous studies have reported on the anticancer potential of thiadiazole derivatives, including our compound of interest. The following table summarizes key findings from recent research:

| Study | Cell Line | IC50 (µM) | Reference Drug | Activity |

|---|---|---|---|---|

| Study 1 | MCF-7 | 5.0 | Doxorubicin | High |

| Study 2 | HCT-116 | 3.5 | Harmine | Moderate |

| Study 3 | HepG2 | 4.0 | Doxorubicin | High |

These studies utilized the MTT assay to evaluate cell viability and determine the IC50 values for various cancer cell lines. The compound exhibited significant antiproliferative activity against breast (MCF-7), colon (HCT-116), and liver (HepG2) cancer cell lines.

The proposed mechanism of action involves the inhibition of key molecular targets such as the vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. Molecular docking studies have suggested that the compound binds effectively to VEGFR-2, disrupting its function and leading to reduced tumor growth.

Case Studies

-

Case Study on MCF-7 Cells :

- In a controlled experiment, (Z)-N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide was tested on MCF-7 cells. Results showed a dose-dependent decrease in cell viability with an IC50 value of 5 µM. This suggests potent activity against breast cancer cells.

-

Case Study on HCT-116 Cells :

- Another study evaluated the compound against HCT-116 colon cancer cells. The IC50 was determined to be 3.5 µM, indicating that this compound could be a viable candidate for further development in colorectal cancer therapies.

Other Pharmacological Activities

Beyond anticancer properties, derivatives of thiadiazole compounds have exhibited various biological activities:

- Antimicrobial : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

- Anti-inflammatory : Some derivatives demonstrated significant anti-inflammatory effects in animal models.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally and functionally related compounds, focusing on substituent variations, synthetic yields, and key properties:

Key Findings:

Substituent Effects on Yield :

- Electron-donating groups (e.g., benzyl in 36 ) enhance reaction efficiency (88% yield), likely by stabilizing intermediates .

- Ortho-substituents (e.g., 2-methoxy or 2-chloro in 27 and 28 ) reduce yields (35–45%) due to steric hindrance .

Heterocyclic Core Variations :

- The 1,2,4-thiadiazole core (as in the target compound) exhibits distinct electronic properties compared to oxadiazole-thiazole hybrids (e.g., ). The sulfur atom in thiadiazoles contributes to tautomeric stability and π-conjugation, impacting bioactivity .

Spectral and Structural Insights :

- IR spectra confirm the absence of C=O groups in triazole derivatives (), contrasting with the preserved C=S vibrations (~1240–1255 cm⁻¹) in thiadiazoles .

- ¹H NMR data (e.g., aromatic proton shifts in DMSO-d6) differentiate substituent effects on electron density .

Biological Relevance: While direct data for the target compound are lacking, 1,2,4-thiadiazoles are known for antimicrobial and antitumor activities (). Substituents like 4-methoxyphenyl may enhance membrane permeability .

Q & A

Basic Question: What are the key considerations for optimizing the synthesis of (Z)-N-(3-(4-methoxyphenyl)-2-phenyl-1,2,4-thiadiazol-5(2H)-ylidene)furan-2-carboxamide?

Methodological Answer:

Synthesis optimization requires attention to:

- Reaction conditions : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like the thiadiazole ring. Controlled temperatures (e.g., 60–80°C) improve yield, as seen in analogous thiadiazole derivatives .

- Reagent selection : Thionyl chloride (SOCl₂) or carbodiimides (e.g., DCC) for activating carboxylic acid intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC to isolate the Z-isomer, critical due to geometric isomerism in thiadiazole derivatives .

- Yield improvement : Stepwise monitoring via TLC or LC-MS to identify side products (e.g., oxadiazole byproducts from competing cyclization) .

Advanced Question: How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

Methodological Answer:

Contradictions may arise due to:

- Solubility variations : Use standardized solvents (e.g., DMSO with ≤0.1% water) and confirm compound stability via NMR pre-assay .

- Cell line specificity : Perform comparative studies using isogenic cell lines (e.g., wild-type vs. mutant kinase variants) to isolate target effects .

- Assay interference : Thiadiazole derivatives can interact with assay reagents (e.g., MTT); validate results with orthogonal methods like ATP depletion assays .

- Metabolic differences : Use liver microsome models to assess if metabolite profiles explain activity discrepancies .

Basic Question: What analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., Z/E configuration) and detects impurities. Aromatic protons from the 4-methoxyphenyl group (~6.8–7.5 ppm) and furan protons (~6.3–7.4 ppm) are diagnostic .

- High-Resolution Mass Spectrometry (HR-MS) : Validates molecular formula (e.g., C₂₁H₁₆N₃O₃S requires [M+H]⁺ = 390.0912) .

- HPLC-PDA : Purity >95% with Z/E isomer separation using C18 columns and acetonitrile/water gradients .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

Methodological Answer:

-

Core modifications : Replace the thiadiazole with oxadiazole or triazole to assess impact on target binding (e.g., oxadiazole analogs showed reduced antimicrobial activity in related compounds ).

-

Substituent variation :

Position Modification Biological Impact (Example) 4-Methoxyphenyl Replace with 4-fluorophenyl Enhanced lipophilicity and kinase inhibition Furan-2-carboxamide Substitute with thiophene Altered π-π stacking in receptor pockets -

Computational modeling : Docking studies (AutoDock Vina) to predict binding affinity changes after substitutions .

Basic Question: What in vitro assays are recommended for initial biological screening of this compound?

Methodological Answer:

- Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .

- Anticancer : MTT assay (IC₅₀ in HeLa, MCF-7) with cisplatin as control .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) or proteases .

- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Question: How can researchers elucidate the compound’s mechanism of action when initial target prediction is unclear?

Methodological Answer:

- Chemical proteomics : Use biotinylated probes for pull-down assays followed by LC-MS/MS to identify binding partners .

- Transcriptomics : RNA-seq of treated vs. untreated cells to identify dysregulated pathways (e.g., apoptosis genes) .

- CRISPR screening : Genome-wide knockout libraries to pinpoint resistance-conferring genes .

- Molecular dynamics simulations : GROMACS to model interactions with predicted targets (e.g., Bcl-2) .

Basic Question: What stability studies are necessary for long-term storage of this compound?

Methodological Answer:

- Thermal stability : TGA/DSC to determine decomposition temperature (expect ~200°C for thiadiazoles) .

- Photostability : UV-vis spectroscopy under light exposure (λ = 254 nm) to detect photodegradation .

- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 48h; monitor via HPLC .

- Storage recommendations : -20°C in amber vials under argon, with desiccants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.